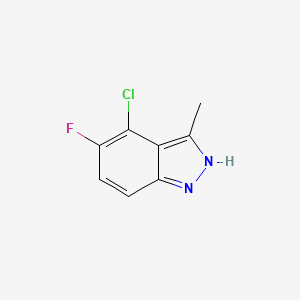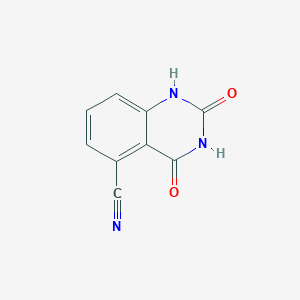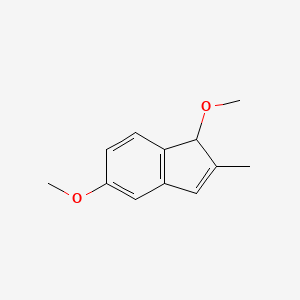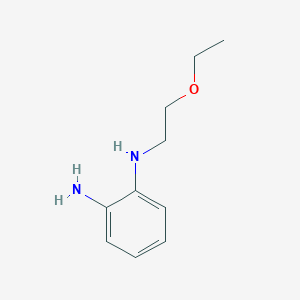
7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dithia-1,3-diaza-spiro(44)nonane-2,4-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism by which 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other functional groups, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1,3-Diazaspiro(4.4)nonane-2,4-dione
- 1,6-Dioxaspiro(4.4)nonane-2,7-dione
- 7-thia-1,3-diazaspiro(4.4)nonane-2,4-dione
Uniqueness: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these elements .
Propriétés
Numéro CAS |
62032-12-6 |
|---|---|
Formule moléculaire |
C5H6N2O2S2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
7,8-dithia-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S2/c8-3-5(1-10-11-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |
Clé InChI |
DPGBTPQJLUGDOZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CSS1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


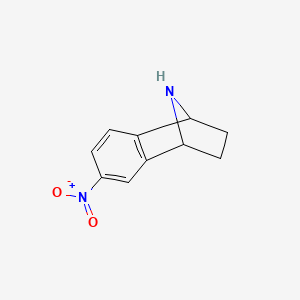
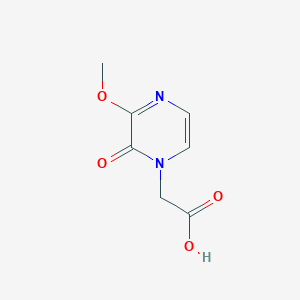


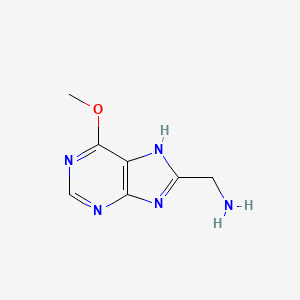
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
